cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected
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Overview
Description
cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected: is a chemical compound widely used in peptide synthesis and various scientific research applications. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) protecting group, which is commonly used to protect the amino group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected typically involves the protection of the amino group with the FMOC group. This can be achieved by reacting the amine with fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which can be obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the FMOC group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Piperidine in N,N-dimethylformamide (DMF) is commonly used for FMOC deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: The deprotected amino acid.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected is extensively used in scientific research, including:
Peptide Synthesis: The FMOC protecting group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the coupling of amino acids.
Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biological Research: It is used in the study of protein-protein interactions and the development of peptide-based probes.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected involves the protection of the amino group by the FMOC group. This protection prevents unwanted side reactions during peptide synthesis. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in SPPS . The molecular targets and pathways involved in its action are primarily related to its role in peptide synthesis and the protection of functional groups.
Comparison with Similar Compounds
cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-Boc protected: Similar to the FMOC-protected compound but uses a tert-butyloxycarbonyl (Boc) protecting group.
trans-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected: Similar structure but with a different stereochemistry.
Uniqueness: The uniqueness of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected lies in its specific stereochemistry and the use of the FMOC protecting group, which offers advantages in terms of stability and ease of removal under mild conditions compared to other protecting groups .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c30-26(31)28(16-14-20(15-17-28)19-8-2-1-3-9-19)29-27(32)33-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25H,14-18H2,(H,29,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDHFYXVHXGOJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622888 |
Source
|
Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365550-63-6 |
Source
|
Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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